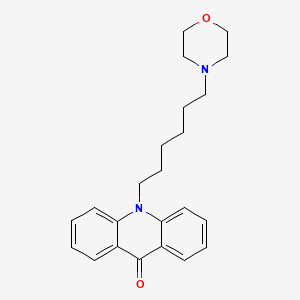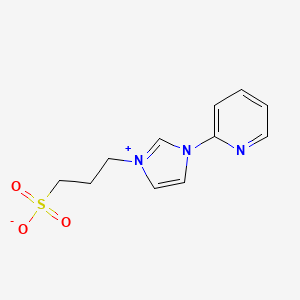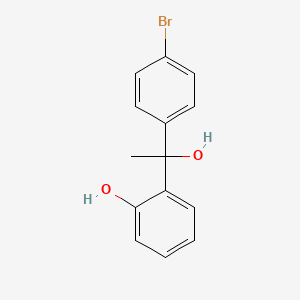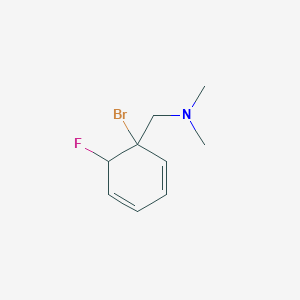
1-(1-bromo-6-fluorocyclohexa-2,4-dien-1-yl)-N,N-dimethylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Bromo-2-fluorophenyl)-N,N-dimethylmethanamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine and a fluorine atom attached to a benzene ring, along with a dimethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Bromo-2-fluorophenyl)-N,N-dimethylmethanamine typically involves the following steps:
Starting Material: The synthesis begins with 1-bromo-2-fluorobenzene, which is commercially available or can be synthesized from benzene derivatives.
Nucleophilic Substitution: The bromine atom in 1-bromo-2-fluorobenzene is substituted with a dimethylamino group using a nucleophilic substitution reaction. This reaction is typically carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reaction Conditions: The reaction is usually conducted at elevated temperatures (50-100°C) to facilitate the substitution process.
Industrial Production Methods
Industrial production of 1-(1-Bromo-2-fluorophenyl)-N,N-dimethylmethanamine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Bromo-2-fluorophenyl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.
Substitution: The compound can undergo further nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.
Substitution: NaH or KOtBu in DMSO or THF.
Major Products
Oxidation: N-oxides of 1-(1-Bromo-2-fluorophenyl)-N,N-dimethylmethanamine.
Reduction: Amine derivatives with reduced functional groups.
Substitution: New compounds with substituted nucleophiles.
Applications De Recherche Scientifique
1-(1-Bromo-2-fluorophenyl)-N,N-dimethylmethanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(1-Bromo-2-fluorophenyl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets. The dimethylamino group can act as a nucleophile, participating in various chemical reactions. The bromine and fluorine atoms influence the compound’s reactivity and binding affinity to target molecules. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2-fluorobenzene: A precursor in the synthesis of 1-(1-Bromo-2-fluorophenyl)-N,N-dimethylmethanamine.
1-Bromo-4-fluorobenzene: Another aryl halide with similar reactivity.
1-Chloro-2-fluorobenzene: A related compound with a chlorine atom instead of bromine.
Uniqueness
1-(1-Bromo-2-fluorophenyl)-N,N-dimethylmethanamine is unique due to the presence of both bromine and fluorine atoms on the benzene ring, along with a dimethylamino group. This combination of functional groups imparts distinct chemical properties, making it valuable for specific research and industrial applications.
Propriétés
Formule moléculaire |
C9H13BrFN |
|---|---|
Poids moléculaire |
234.11 g/mol |
Nom IUPAC |
1-(1-bromo-6-fluorocyclohexa-2,4-dien-1-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C9H13BrFN/c1-12(2)7-9(10)6-4-3-5-8(9)11/h3-6,8H,7H2,1-2H3 |
Clé InChI |
STNFVXVICKGXIB-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1(C=CC=CC1F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


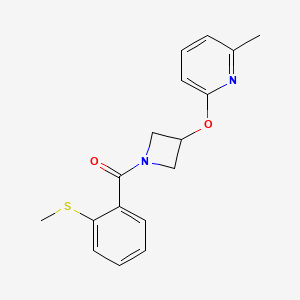
![2-[[(2-Methylpropan-2-yl)oxy-oxomethyl]amino]-3-phenylmethoxypropanoic acid methyl ester](/img/structure/B14133703.png)
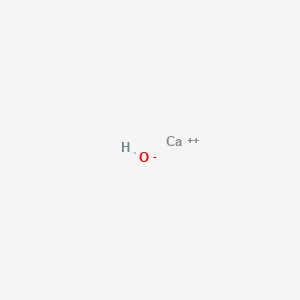
![Methyl 7-[3-(4-fluorophenyl)-1-isopropyl-indol-2-yl]-5-hydroxy-3-oxo-hept-6-enoate](/img/structure/B14133710.png)
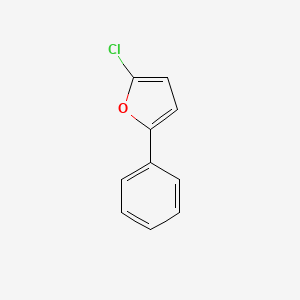
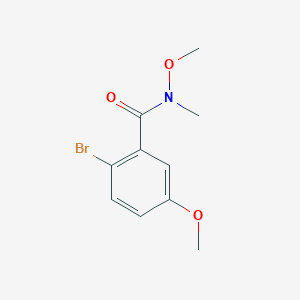


![2-methyl-3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B14133731.png)
